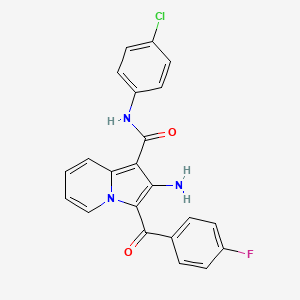
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15ClFN3O2 and its molecular weight is 407.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine class of heterocyclic compounds. Its structure features an indolizine core, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in the fields of anticancer and antiviral therapies.
- Molecular Formula : C22H15ClFN3O2
- Molecular Weight : 409.89 g/mol
- CAS Number : 898436-88-9
Antiviral Properties
Preliminary studies indicate that this compound exhibits promising antiviral activity. Notably, it has been identified as a potential inhibitor of the coronavirus 3CL-like protease enzyme, demonstrating better binding affinity compared to other compounds in its class. This suggests its potential utility in the treatment of viral infections, particularly those caused by coronaviruses.
Anticancer Activity
The compound also shows significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, the compound exhibited cytotoxic effects against human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The half-maximal inhibitory concentration (IC50) values indicate its efficacy in suppressing tumor cell proliferation .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to bind effectively to these targets, potentially inhibiting or modulating their activity. Further studies are required to elucidate the precise pathways involved in its anticancer and antiviral actions.
In Vitro Studies
The biological activity of this compound has been evaluated through various in vitro assays:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, revealing IC50 values that suggest strong antiproliferative effects.
- Cell Cycle Analysis : Observations indicated that treatment with this compound leads to G0/G1 phase arrest in sensitive cancer cells, promoting apoptosis and inhibiting DNA/RNA synthesis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| HCT116 | 3.2 | G0/G1 phase arrest |
| CCRF-CEM | 4.8 | Inhibition of DNA/RNA synthesis |
Structure-Activity Relationship (SAR)
The unique combination of substituents on the indolizine core is believed to enhance the pharmacological properties of this compound. Variations in substituents have shown to affect binding affinity and biological activity, making it a candidate for further optimization in drug design.
Propiedades
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-14-6-10-16(11-7-14)26-22(29)18-17-3-1-2-12-27(17)20(19(18)25)21(28)13-4-8-15(24)9-5-13/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRXWBLTYDZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














